

9,10-dichloroanthracene CAS number and molecular weight

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Compound of Interest

Compound Name: 9,10-Dichloroanthracene

Cat. No.: B1293567

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An In-depth Technical Guide to 9,10-Dichloroanthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9,10-Dichloroanthracene is a chlorinated polycyclic aromatic hydrocarbon with a rigid, planar structure that has garnered significant interest in the fields of organic electronics, photochemistry, and materials science. Its unique photophysical properties, coupled with its utility as a synthetic precursor, make it a valuable compound for a range of research and development applications. This technical guide provides a comprehensive overview of **9,10-dichloroanthracene**, including its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and a representative protocol for evaluating its cytotoxic effects.

Core Properties of 9,10-Dichloroanthracene

A summary of the key quantitative data for **9,10-dichloroanthracene** is presented below. These properties are crucial for its application in various experimental settings.

Property	Value	Reference(s)
CAS Number	605-48-1	[1]
Molecular Formula	C ₁₄ H ₈ Cl ₂	[1]
Molecular Weight	247.12 g/mol	[2]
Melting Point	210-215 °C	[3]
Appearance	Yellow to orange crystalline solid	[4]
Solubility	Low solubility in water; soluble in organic solvents such as chloroform and benzene. Slightly soluble in chloroform and dichloromethane.	[4] [5]
Dipole Moment	0.00 D	[6]

Synthesis and Purification

The synthesis of **9,10-dichloroanthracene** can be achieved through the direct chlorination of anthracene. The following protocol is a representative method for its preparation and subsequent purification.

Experimental Protocol: Synthesis of 9,10-Dichloroanthracene

Materials:

- Anthracene
- N-Chlorosuccinimide (NCS)
- Carbon tetrachloride (CCl₄)
- Hydrochloric acid (HCl)

- Silica gel for column chromatography
- Hexane
- Dichloromethane

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in carbon tetrachloride.
- Chlorination: Add N-Chlorosuccinimide (NCS) and a catalytic amount of hydrochloric acid to the solution.
- Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction of NCS with 9-bromoanthracene to yield **9,10-dichloroanthracene** suggests a similar approach can be used with anthracene, though reaction conditions may need optimization.^[7]
- Work-up: Upon completion of the reaction, as indicated by TLC, filter the reaction mixture to remove any solid byproducts.
- Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Experimental Protocol: Purification by Column Chromatography

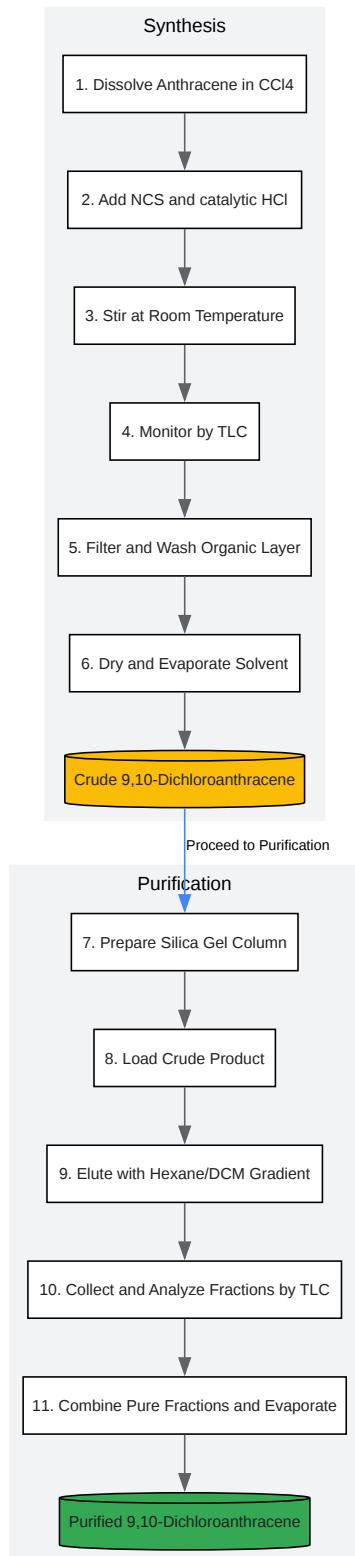
Procedure:

- Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
- Loading: Dissolve the crude **9,10-dichloroanthracene** in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel

onto the top of the column.

- **Elution:** Elute the column with a gradient of hexane and dichloromethane, starting with pure hexane and gradually increasing the polarity with dichloromethane.
- **Fraction Collection:** Collect the fractions and monitor them by TLC.
- **Final Product:** Combine the pure fractions and remove the solvent under reduced pressure to yield purified **9,10-dichloroanthracene** as a yellow crystalline solid.

Synthesis and Purification of 9,10-Dichloroanthracene

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A flowchart illustrating the synthesis and purification process for **9,10-dichloroanthracene**.

Cytotoxicity Evaluation

While specific data on the cytotoxicity of **9,10-dichloroanthracene** is limited, the following protocol, based on the evaluation of other substituted anthracene derivatives, provides a robust framework for its assessment in cancer cell lines.^[8] The XTT colorimetric assay is a common method to determine cell viability.

Experimental Protocol: In Vitro Cytotoxicity Assay (XTT Assay)

Materials:

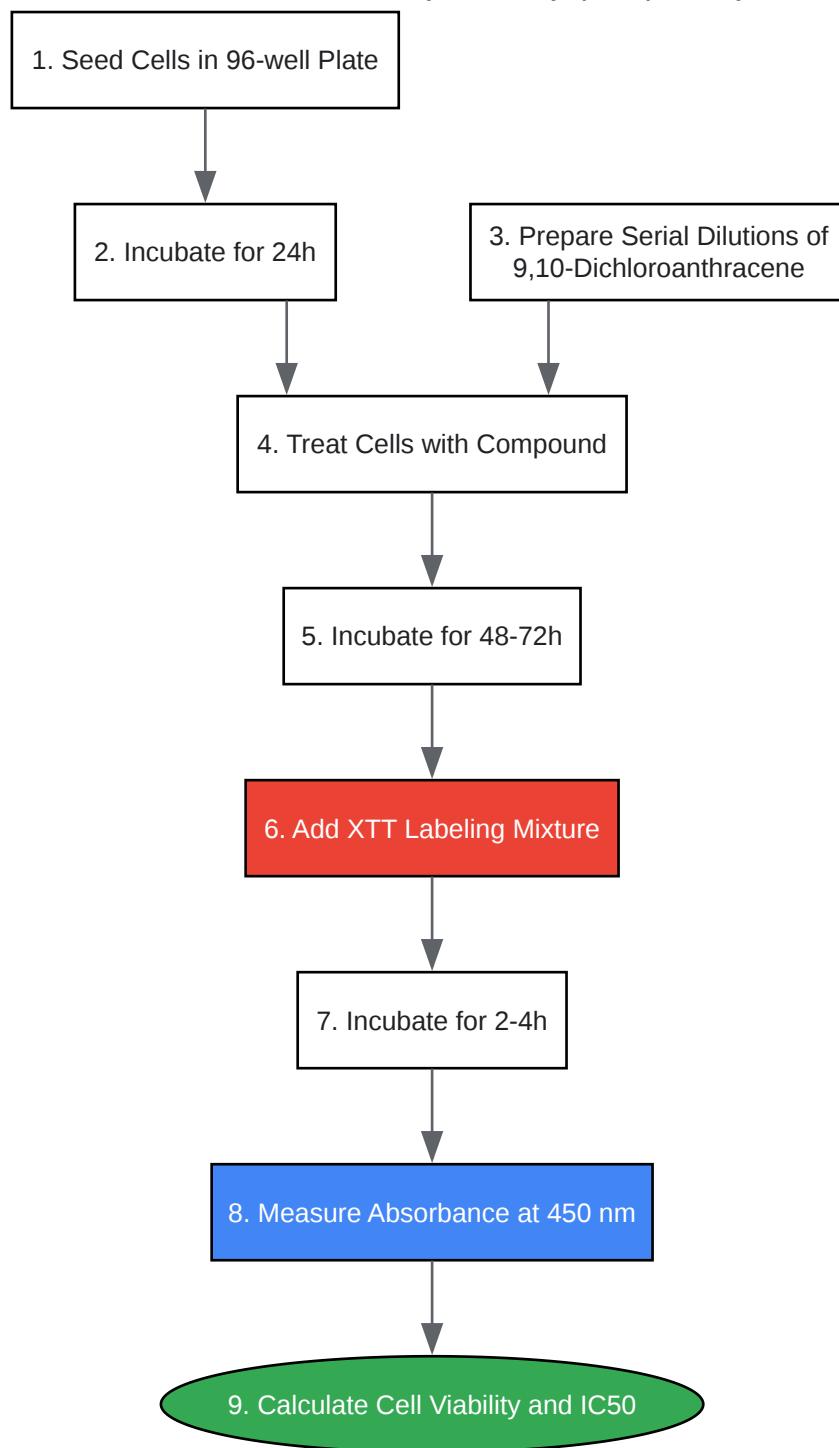
- Human cancer cell line (e.g., HepG2)
- **9,10-Dichloroanthracene**
- Dimethyl sulfoxide (DMSO)
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- Penicillin-Streptomycin solution
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) labeling reagent
- Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
- 96-well microtiter plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

- Compound Preparation: Prepare a stock solution of **9,10-dichloranthracene** in DMSO. Prepare serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.
- Cell Treatment: Remove the old medium from the wells and add the medium containing different concentrations of **9,10-dichloranthracene**. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
- XTT Assay:
 - Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent.
 - Add the XTT labeling mixture to each well.
 - Incubate the plate for 2-4 hours to allow for the formation of the formazan product.
- Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC_{50} value (the concentration of the compound that inhibits 50% of cell growth).

Workflow for In Vitro Cytotoxicity (XTT) Assay

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A workflow diagram for assessing the in vitro cytotoxicity of **9,10-dichloranthracene** using an XTT assay.

Conclusion

9,10-Dichloroanthracene is a versatile molecule with significant potential in various scientific domains. This guide has provided essential information on its core properties, along with detailed protocols for its synthesis, purification, and a representative method for evaluating its biological activity. The provided workflows and data tables serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds. As with all chemical research, appropriate safety precautions should be taken when handling **9,10-dichloroanthracene** and the reagents used in its synthesis and analysis.

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